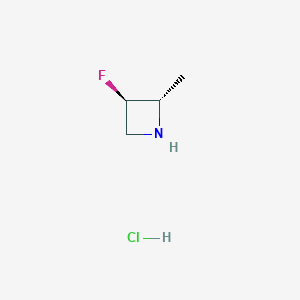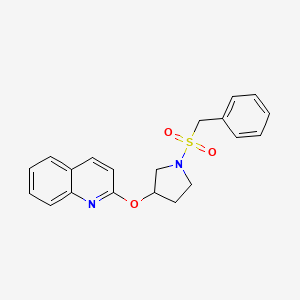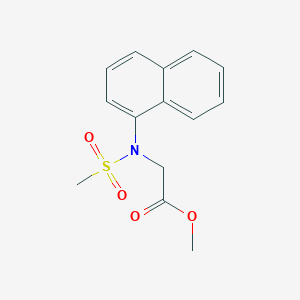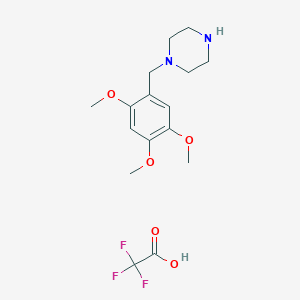![molecular formula C14H16F3IO3S2Si B2901895 Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate CAS No. 175224-35-8](/img/structure/B2901895.png)
Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium trifluoromethanesulfonate is a specialized organosilicon compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a phenyl group attached to a thiophene ring substituted with a trimethylsilyl group and an iodonium trifluoromethanesulfonate group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(trimethylsilyl)thiophen-3-yl iodide and phenyl trifluoromethanesulfonate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or acetonitrile, and the reaction temperature is maintained at around 0°C to room temperature.
Catalysts: No specific catalysts are required, but the reaction may be facilitated by the presence of a base such as triethylamine.
Industrial Production Methods: Industrial-scale production involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used. Purification steps may include recrystallization or column chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are typical, where the iodonium group can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, and acetonitrile.
Reduction: Lithium aluminum hydride, ether solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation Products: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction Products: Thiophene derivatives with reduced iodonium groups.
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and in the synthesis of complex organic molecules. Biology: Medicine: The compound's derivatives may be explored for their biological activity, including potential use as pharmaceutical intermediates. Industry: It is used in the development of materials with specific properties, such as silicon-based polymers and coatings.
Wirkmechanismus
The compound exerts its effects primarily through its iodonium group, which is highly electrophilic. The iodonium trifluoromethanesulfonate group can act as an electrophile in various reactions, facilitating the formation of carbon-silicon bonds. The trimethylsilyl group enhances the stability and reactivity of the compound, making it suitable for use in a range of chemical transformations.
Molecular Targets and Pathways Involved:
Electrophilic Substitution: The iodonium group targets electron-rich sites in molecules, leading to substitution reactions.
Silicon Bond Formation: The trimethylsilyl group facilitates the formation of silicon-carbon bonds, which are crucial in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Phenyl[4-(trimethylsilyl)phenyl]boronic acid: Similar in structure but features a boronic acid group instead of an iodonium group.
Phenyl[4-(trimethylsilyl)phenyl]chloride: Similar structure with a chloride group instead of iodonium.
Phenyl[4-(trimethylsilyl)phenyl]sulfonate: Similar structure with a sulfonate group instead of iodonium.
Uniqueness: Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium trifluoromethanesulfonate is unique due to its combination of the iodonium group and the trimethylsilyl group, which provides both high reactivity and stability. This combination allows for a wide range of applications in organic synthesis and material science.
Eigenschaften
IUPAC Name |
phenyl-(4-trimethylsilylthiophen-3-yl)iodanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ISSi.CHF3O3S/c1-16(2,3)13-10-15-9-12(13)14-11-7-5-4-6-8-11;2-1(3,4)8(5,6)7/h4-10H,1-3H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFCCIBUNHGRTM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CSC=C1[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3IO3S2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175224-35-8 |
Source


|
| Record name | Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dichlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2901816.png)
![3-(piperidin-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyridazine](/img/structure/B2901817.png)

![4-chloro-3-methyl-N-(1-phenylethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2901822.png)
![4-fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B2901823.png)
![4-(azepane-1-sulfonyl)-N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}benzamide](/img/structure/B2901827.png)

![7-[(2-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2901829.png)
![Tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2901831.png)
![3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B2901832.png)

![3-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2901835.png)
